molecular formula C8H8N4S B2453695 2-cyclopropyl-5-(1H-imidazol-1-yl)-1,3,4-thiadiazole CAS No. 2320505-81-3

2-cyclopropyl-5-(1H-imidazol-1-yl)-1,3,4-thiadiazole

Cat. No.: B2453695
CAS No.: 2320505-81-3
M. Wt: 192.24
InChI Key: PSAXRYGYYHRCQF-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole and imidazole are both five-membered heterocyclic moieties . They are known to possess various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with these scaffolds, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .


Synthesis Analysis

1,3,4-Thiadiazole was discovered by Emil Fischer in 1882 and synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .


Molecular Structure Analysis

The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .


Chemical Reactions Analysis

Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be investigated using different physicochemical and analytical means such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Mechanism of Action

1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Future Directions

The development of new compounds with 1,3,4-thiadiazole and imidazole scaffolds continues to be a promising area of research, given their wide range of biological activities . Further studies are needed to explore their full potential and applications in medicine.

Properties

IUPAC Name

2-cyclopropyl-5-imidazol-1-yl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-2-6(1)7-10-11-8(13-7)12-4-3-9-5-12/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAXRYGYYHRCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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